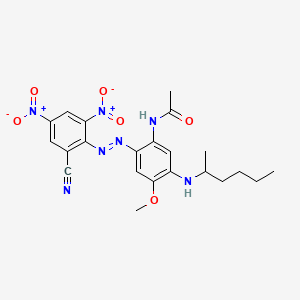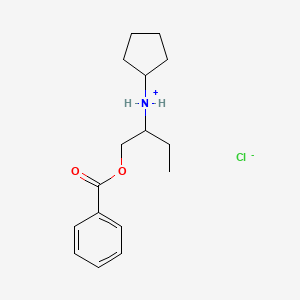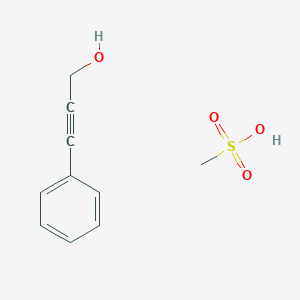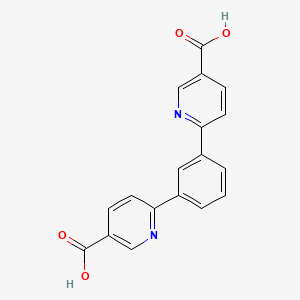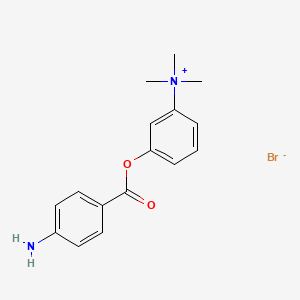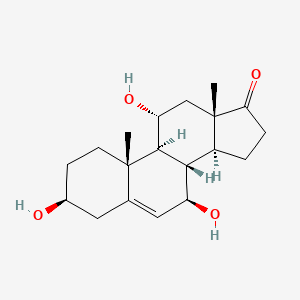
(3beta)-3,7,11-Trihydroxyandrost-5-en-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta)-3,7,11-Trihydroxyandrost-5-en-17-one is a steroidal compound that belongs to the class of androstane derivatives. This compound is characterized by the presence of three hydroxyl groups at positions 3, 7, and 11, and a ketone group at position 17 on the androstane skeleton. It is known for its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3beta)-3,7,11-Trihydroxyandrost-5-en-17-one typically involves multi-step organic reactions One common method includes the hydroxylation of androst-5-en-17-one at the 3, 7, and 11 positions This can be achieved using specific hydroxylating agents under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial transformation of precursor steroids. Specific strains of microorganisms can be employed to introduce hydroxyl groups at the desired positions through enzymatic reactions. This method is advantageous due to its selectivity and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the ketone group at position 17 can yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3,7,11-triketone derivatives.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of halogenated or esterified derivatives.
Wissenschaftliche Forschungsanwendungen
(3beta)-3,7,11-Trihydroxyandrost-5-en-17-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of (3beta)-3,7,11-Trihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of enzymes involved in steroid metabolism and influence signaling pathways related to cell growth and differentiation. The compound’s hydroxyl groups play a crucial role in its binding affinity and biological activity.
Vergleich Mit ähnlichen Verbindungen
3beta-Hydroxyandrost-5-en-17-one: A precursor in the biosynthesis of various steroid hormones.
Uniqueness: (3beta)-3,7,11-Trihydroxyandrost-5-en-17-one is unique due to the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological properties compared to other androstane derivatives. Its specific hydroxylation pattern allows for unique interactions with biological targets and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
537718-07-3 |
|---|---|
Molekularformel |
C19H28O4 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(3S,7R,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O4/c1-18-6-5-11(20)7-10(18)8-13(21)16-12-3-4-15(23)19(12,2)9-14(22)17(16)18/h8,11-14,16-17,20-22H,3-7,9H2,1-2H3/t11-,12-,13-,14+,16+,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
CQUBIKORFIDREA-IPZNYZOQSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O)O)O |
Kanonische SMILES |
CC12CCC(CC1=CC(C3C2C(CC4(C3CCC4=O)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





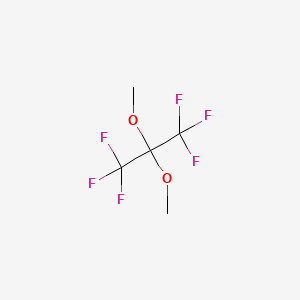
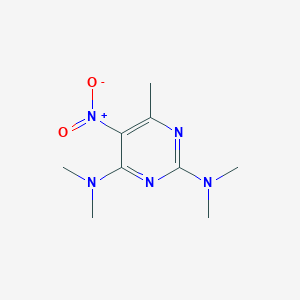
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
